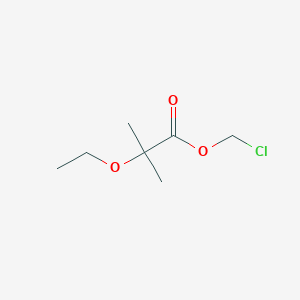

Chloromethyl 2-ethoxy-2-methylpropanoate

Description

Contextualization within Ester Chemistry

Esters are a fundamental class of organic compounds, characterized by a carbonyl group bonded to an oxygen atom which is, in turn, connected to another organic group. The reactivity of an ester is significantly influenced by the nature of the alcohol and carboxylic acid from which it is derived.

In the case of Chloromethyl 2-ethoxy-2-methylpropanoate, the ester is formed from 2-ethoxy-2-methylpropanoic acid and a chloromethyl group. A key structural feature is the quaternary carbon at the 2-position of the propanoate chain, which is bonded to both a methyl and an ethoxy group. This arrangement creates significant steric hindrance around the ester's carbonyl group. nih.gov

This steric bulk has a profound impact on the ester's reactivity. While esters can typically undergo hydrolysis under acidic or basic conditions, sterically hindered esters are notably more resistant to such reactions. nih.govresearchgate.netpharmaffiliates.com The bulky groups physically obstruct the approach of nucleophiles, such as hydroxide (B78521) ions, to the electrophilic carbonyl carbon, thereby slowing down the rate of hydrolysis. nih.govresearchgate.net This inherent stability under certain conditions can be a strategic advantage in a multi-step synthesis, allowing chemists to perform reactions at other sites of the molecule without affecting the ester group.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃ClO₃ |

| Molar Mass | 180.63 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 180-215 °C (estimated) nih.govpatsnap.com |

| Density | ~1.08-1.10 g/cm³ nih.gov |

Significance as a Versatile Synthetic Intermediate

The primary significance of this compound in organic synthesis lies in the reactivity of its chloromethyl group. google.comepa.govresearchgate.net The chlorine atom is a good leaving group, making the adjacent methylene (B1212753) carbon susceptible to nucleophilic substitution reactions. google.comresearchgate.net This allows for the facile introduction of the 2-ethoxy-2-methylpropanoate moiety onto a wide range of nucleophilic substrates.

This reactivity makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. google.comresearchgate.net The chloromethyl group can react with various nucleophiles such as amines, alcohols, and thiols, enabling the construction of larger molecular frameworks.

Detailed Research Findings:

An efficient synthesis of this compound has been developed starting from 2-bromoisobutyric acid. researchgate.net This multi-step process involves key transformations, including a mild, base-mediated ethanolysis and the conversion of a thiomethyl ester to the final chloromethyl ester. researchgate.net

While direct, publicly available research detailing the use of this compound in the synthesis of a specific, named drug is limited, its utility can be understood by examining the synthesis of structurally similar compounds. For instance, in the development of novel antihistamines, intermediates with similar reactive groups are employed. A patent for the preparation of 2-methyl-2'-phenylpropionic acid derivatives, a class of compounds with antihistamine activity, utilizes a key building block that allows for the construction of a complex molecular architecture. The synthesis of the antihistamine bilastine, for example, involves the coupling of a piperidine-containing fragment with a side chain that is structurally analogous to the one that could be introduced using this compound.

The general synthetic strategy involves the reaction of the chloromethyl group with a nucleophilic core, thereby elongating a carbon chain and introducing the sterically hindered ester. This ester can then be carried through several synthetic steps and, if desired, can be hydrolyzed at a later stage, often under more forcing conditions, to reveal a carboxylic acid group. This carboxylic acid can be a key functional group for the biological activity of the final molecule.

The versatility of this intermediate is further highlighted by the broad range of nucleophilic partners it can react with, leading to a diverse array of potential products. This adaptability makes it a valuable tool in the toolbox of synthetic organic chemists for the construction of complex and potentially bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

chloromethyl 2-ethoxy-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3/c1-4-11-7(2,3)6(9)10-5-8/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODYUJRYYSLSBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C)C(=O)OCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101277570 | |

| Record name | Chloromethyl 2-ethoxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000296-74-1 | |

| Record name | Chloromethyl 2-ethoxy-2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000296-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethyl 2-ethoxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Chloromethyl 2 Ethoxy 2 Methylpropanoate

Established Synthetic Routes to Chloromethyl Esters

The synthesis of chloromethyl esters can be approached through several established routes. A common method involves the reaction of a carboxylic acid with a chloromethylating agent. One such agent, chloromethyl chlorosulfate, is utilized to produce chloromethyl esters like chloromethyl benzoate (B1203000) from benzoic acid, notably avoiding the formation of the highly carcinogenic bischloromethyl ether byproduct. Another general approach is the esterification of carboxylic acids with alcohols in the presence of an acid catalyst, known as the Fischer esterification. However, this method has limitations, particularly with sensitive substrates, due to the harsh acidic conditions and high temperatures often required. chemistrysteps.com

A more adaptable method involves the conversion of a carboxylic acid to a more reactive species, such as an acid chloride, using reagents like thionyl chloride (SOCl₂). The resulting acid chloride can then react with an alcohol under basic conditions to form the desired ester. chemistrysteps.com Alternatively, the carboxylate anion, formed by deprotonating the carboxylic acid, can act as a nucleophile in an Sₙ2 reaction with an alkyl halide to yield the ester. chemistrysteps.com

Advanced and Efficient Synthesis Strategies

A particularly effective synthesis of Chloromethyl 2-ethoxy-2-methylpropanoate begins with 2-bromoisobutyric acid and proceeds through a three-step sequence. wikipedia.org This route incorporates several advanced strategies to maximize yield and purity. wikipedia.orgacs.org

Mild, Base-Mediated Ethanolyses of Tertiary Alkyl Bromide Precursors

The initial step in the synthesis involves the conversion of a tertiary alkyl bromide to an ethyl ester via a mild, base-mediated ethanolysis. wikipedia.org Tertiary alkyl halides, like the 2-bromoisobutyrate precursor, are prone to elimination reactions in the presence of a strong base. chemistrysteps.com However, by employing a weaker base and controlling the reaction conditions, a nucleophilic substitution (Sₙ1) can be favored. chemistrysteps.compraxilabs.com In this mechanism, the tertiary alkyl bromide first dissociates to form a stable tertiary carbocation. This carbocation is then attacked by ethanol, acting as a nucleophile, to form the corresponding ethyl ester. praxilabs.com The use of mild basic conditions helps to neutralize the acid byproduct without promoting significant elimination. wikipedia.org

| Reaction Step | Reactants | Mechanism | Key Considerations |

| Ethanolysis | Tertiary Alkyl Bromide, Ethanol, Mild Base | Sₙ1 Nucleophilic Substitution | Use of a mild base to prevent competing E2 elimination reactions. |

Byproduct Management and Purification Techniques in Synthesis (e.g., Sodium Bisulfite Purge)

A critical aspect of this synthetic route is the management of byproducts, particularly the removal of 2-methylacrylic acid. wikipedia.org This is effectively achieved through a sodium bisulfite purge. wikipedia.orgacs.org Sodium bisulfite is known to react with aldehydes and certain ketones to form solid bisulfite adducts, which can be easily filtered off for purification. wikipedia.orgnih.gov This technique is particularly useful for removing carbonyl-containing impurities from a reaction mixture. wikipedia.orgguidechem.com In this synthesis, the sodium bisulfite selectively reacts with the α,β-unsaturated carbonyl system of 2-methylacrylic acid, facilitating its removal. wikipedia.org

| Purification Technique | Target Impurity | Reagent | Mechanism |

| Bisulfite Purge | 2-Methylacrylic Acid | Sodium Bisulfite | Nucleophilic addition to the α,β-unsaturated carbonyl |

Thiomethyl Ester Intermediates in Chloromethyl Ester Formation (e.g., Formal Pummerer Process)

The synthesis proceeds through the formation of a thiomethyl ester intermediate. wikipedia.org This is accomplished via a formal Pummerer process using dimethyl sulfoxide (B87167) (DMSO). wikipedia.orgacs.org The Pummerer rearrangement is a classic organic reaction where a sulfoxide rearranges to an α-acyloxy-thioether in the presence of an activating agent like acetic anhydride. wikipedia.org In this specific synthesis, the carboxylic acid is reacted with DMSO and oxalyl chloride. researchgate.net This process leads to the formation of a methylthiomethyl ester. wikipedia.orgresearchgate.net This transformation is a key step in converting the carboxylic acid to a precursor suitable for chlorination. wikipedia.org

| Reaction | Reactants | Key Intermediate | Product |

| Formal Pummerer Process | Carboxylic Acid, DMSO, Oxalyl Chloride | Thionium ion | Methylthiomethyl ester |

Strategies for Suppressing Competing Chlorination Pathways

The final step is the conversion of the thiomethyl ester to the desired chloromethyl ester. wikipedia.org A significant challenge in this step is the potential for competing chlorination reactions, which can reduce the yield of the target compound. wikipedia.org To suppress these unwanted side reactions, an external chloride source is added to the reaction mixture. wikipedia.org This strategy helps to improve the conversion of the thiomethyl ester to the chloromethyl ester by favoring the desired reaction pathway over competing chlorination of other parts of the molecule. wikipedia.org The reaction is carried out by dissolving the methylthiomethyl ester in dichloromethane, adding triethylamine (B128534) hydrochloride, and then treating the mixture with sulfuryl chloride at low temperatures. wikipedia.org

Alternative Synthetic Approaches

While the aforementioned route is highly efficient, other methods for synthesizing esters, and by extension chloromethyl esters, exist. The Steglich esterification, for example, utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) and is suitable for acid-sensitive substrates. scielo.br Another approach is the alkylation of carboxylic acids with alkyl halides, such as iodomethane, to produce methyl esters. commonorganicchemistry.com Furthermore, reagents like trimethylsilyldiazomethane (B103560) can rapidly convert carboxylic acids to their corresponding methyl esters. commonorganicchemistry.com For the direct conversion to chloromethyl esters, phase-transfer catalysis (PTC) has been employed in the esterification of benzoic acid with chloromethyl chlorosulfate. phasetransfercatalysis.com

Biocatalytic Routes to Key Intermediates

The synthesis of this compound relies on the availability of its core intermediate, 2-ethoxy-2-methylpropanoic acid, or its precursors. Biocatalytic methods are increasingly being explored for the production of these foundational molecules, offering high selectivity and more environmentally benign reaction conditions compared to traditional chemical routes. A crucial precursor is 2-hydroxyisobutyric acid (2-HIBA), a versatile tertiary carbon-containing building block from which compounds with an isobutane (B21531) structure can be derived through simple chemical conversions. d-nb.info

Significant progress has been made in developing biotechnological pathways to 2-HIBA, moving away from petrochemical feedstocks towards renewable carbon sources. d-nb.info These biocatalytic strategies primarily involve biohydrolysis, biooxidation, and bioisomerization. d-nb.info

Biooxidation: This route can start from tert-butanol (B103910), a widely available bulk chemical. Enzymatic oxidation of tert-butanol offers a highly selective pathway to 2-HIBA, minimizing the formation of by-products often seen in chemical oxidation processes. d-nb.info

Bioisomerization: A particularly innovative approach involves the isomerization of 3-hydroxybutyric acid, a common metabolite in many microorganisms. d-nb.info This pathway uses a novel cobalamin-dependent CoA-carbonyl mutase, an enzyme discovered during the study of the degradation of methyl tert-butyl ether (MTBE). d-nb.info This discovery is pivotal as it enables a completely biotechnological process for producing 2-HIBA from renewable resources by leveraging the well-understood metabolism of polyhydroxybutyrate (B1163853) (PHB). d-nb.inforesearchgate.net

Further research has demonstrated the production of 2-HIBA from methanol (B129727) using genetically modified methylotrophic bacteria, such as Methylobacterium extorquens AM1. researchgate.net By expressing (R)-3-hydroxybutyryl-CoA isomerizing enzymes, intermediates from the organism's natural overflow metabolism can be channeled towards the creation of 2-HIBA. researchgate.net

Once 2-hydroxyisobutyric acid is obtained, the subsequent step involves etherification to introduce the ethoxy group, forming 2-ethoxy-2-methylpropanoic acid. While the search results focus heavily on the synthesis of the 2-HIBA precursor, the broader field of biocatalysis utilizes enzymes like lipases for esterification and transesterification reactions, which are analogous to etherification. mdpi.comnih.govchemrxiv.org Lipases, such as those from Candida antarctica (often immobilized as Novozym 435), are widely recognized for their efficiency in catalyzing the formation of ester bonds and could be applied to related syntheses. mdpi.comnih.gov

| Biocatalytic Method | Key Enzyme/Process | Starting Substrate | Product | Significance |

|---|---|---|---|---|

| Biooxidation | Monooxygenase | tert-Butanol | 2-Hydroxyisobutyric acid (2-HIBA) | High selectivity, reduced by-products compared to chemical oxidation. d-nb.info |

| Bioisomerization | Cobalamin-dependent CoA-carbonyl mutase | 3-Hydroxybutyric acid | 2-Hydroxyisobutyric acid (2-HIBA) | Utilizes common metabolites and enables production from renewable carbon sources. d-nb.info |

| Genetically Modified Fermentation | (R)-3-hydroxybutyryl-CoA isomerizing enzymes | Methanol | 2-Hydroxyisobutyric acid (2-HIBA) | Channels overflow metabolism in methylotrophic bacteria for C4 carboxylic acid production. researchgate.net |

Impurity Profiling and Control in Synthetic Processes

The control of impurities is a critical aspect of chemical synthesis, particularly in the pharmaceutical industry, to ensure the safety and quality of the final active pharmaceutical ingredient (API). srce.hr The synthesis of complex molecules often involves multiple steps where process-related impurities can be introduced. A thorough understanding of how and when these impurities form is essential for developing control strategies. srce.hr

In developmental studies of a key intermediate for Candesartan Cilexetil, which shares structural similarities with compounds derived from chloromethyl esters, a novel process-related impurity was identified. srce.hr The impurity was characterized as a chloroalkyl carbonate ester analogue of the desired intermediate. srce.hr

The investigation into the origin of this impurity revealed that it was not formed during the main esterification reaction itself. Instead, its presence was correlated with a specific reagent, bis(1-chloroethyl) carbonate. srce.hr This reagent was found to form from the partial dimerization of 1-chloroethyl chloroformate under the reaction conditions. srce.hr The strong correlation (R=0.99) between the presence of bis(1-chloroethyl) carbonate and the final chloroalkyl carbonate ester impurity confirmed the precursor-product relationship. srce.hr

This detailed impurity profiling provides a clear control strategy: to minimize the formation of the final impurity, the synthesis conditions must be regulated to prevent the dimerization of 1-chloroethyl chloroformate, thereby reducing the presence of the bis(1-chloroethyl) carbonate precursor. srce.hr This highlights the importance of monitoring intermediates and reagents at every stage of the synthesis to control impurity levels effectively. srce.hr The purity of intermediates is often essential for the success and yield of subsequent synthetic steps. srce.hr

| Identified Impurity | Impurity Precursor | Origin | Control Strategy |

|---|---|---|---|

| Chloroalkyl carbonate ester analogue | bis(1-chloroethyl) carbonate | Partial dimerization of 1-chloroethyl chloroformate during synthesis. srce.hr | Regulate reaction conditions to minimize the formation of the bis(1-chloroethyl) carbonate precursor. srce.hr |

Reactivity and Reaction Mechanisms of Chloromethyl 2 Ethoxy 2 Methylpropanoate

Electrophilic Character and Susceptibility to Nucleophilic Substitution Reactions

The significant difference in electronegativity between the carbon and chlorine atoms in the chloromethyl group (-CH₂Cl) induces a dipole moment in the C-Cl bond. This polarization renders the carbon atom electron-deficient, imparting it with a strong electrophilic character. Consequently, this carbon center is highly susceptible to attack by nucleophiles. nih.gov

This inherent electrophilicity is the primary driver for the compound's participation in nucleophilic substitution reactions. cymitquimica.com A wide range of nucleophiles can displace the chloride ion, which is a good leaving group. This reactivity makes chloromethyl esters like Chloromethyl 2-ethoxy-2-methylpropanoate useful as alkylating agents in organic synthesis. The general scheme for this reaction is presented below:

| Reactant | Nucleophile (Nu⁻) | Product | Leaving Group |

| R-CO-OCH₂Cl | Various | R-CO-OCH₂Nu | Cl⁻ |

| Table 1: General Nucleophilic Substitution Reaction. |

**3.2. Mechanistic Studies of Ester Formation and Transformation

The transformation of chloromethyl esters can proceed through different mechanistic pathways, primarily distinguished by the timing of bond-breaking and bond-forming steps.

The unimolecular nucleophilic substitution (Sₙ1) mechanism is a potential pathway for reactions involving this compound, particularly in the presence of weak nucleophiles and polar protic solvents that can stabilize ionic intermediates. youtube.comyoutube.com The Sₙ1 mechanism is a stepwise process:

Ionization: The reaction is initiated by the slow, rate-determining step where the C-Cl bond cleaves heterolytically, resulting in the departure of the chloride leaving group and the formation of a carbocation intermediate. libretexts.orgopenstax.org

Nucleophilic Attack: The resulting planar carbocation is then rapidly attacked by a nucleophile. masterorganicchemistry.com This attack can occur from either face of the carbocation, which can lead to a mixture of stereoisomers if the carbon were chiral. libretexts.orgmasterorganicchemistry.com

The stability of the carbocation intermediate is a critical factor governing the feasibility of an Sₙ1 pathway. While a primary carbocation that would form from the simple cleavage of the C-Cl bond is generally unstable, resonance stabilization or rearrangement can facilitate this mechanism. masterorganicchemistry.com

Anchimeric assistance, or neighboring group participation (NGP), is a phenomenon where a nearby functional group within the same molecule participates in a reaction, often leading to a significant rate enhancement. libretexts.orgwikipedia.org For this compound, the lone pair of electrons on the ether oxygen or the carbonyl oxygen of the ester group could potentially provide anchimeric assistance.

In such a scenario, the neighboring group would act as an internal nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion in an intramolecular Sₙ2-like fashion. libretexts.orgcureffi.org This process would form a cyclic intermediate. The subsequent attack by an external nucleophile would then open this strained ring to yield the final product. The involvement of a neighboring group can lock in the stereochemistry of the reaction. libretexts.orgdalalinstitute.com This participation lowers the activation energy of the rate-determining step compared to a non-assisted pathway. libretexts.org

| Participating Group | Intermediate | Reaction Rate Effect |

| Neighboring Heteroatom (e.g., O, S) | Cyclic Onium Ion | Significant Rate Enhancement |

| Neighboring Alkene (π-bond) | Stabilized Carbocation | Significant Rate Enhancement |

| Neighboring Aromatic Ring | Phenonium Ion | Significant Rate Enhancement |

| Table 2: Examples of Anchimeric Assistance. |

Participation in Electrophilic Aromatic Substitution Reactions with Activated Substrates

This compound can function as an alkylating agent in electrophilic aromatic substitution (SₑAr) reactions, particularly with activated aromatic compounds (arenes). This type of reaction, a variation of the Friedel-Crafts alkylation, introduces the ester-containing methyl group onto the aromatic ring. dur.ac.ukwikipedia.org

The mechanism proceeds in two main steps:

Formation of the Electrophile and Attack: The chloromethyl group interacts with a Lewis acid catalyst (e.g., AlCl₃), which enhances its electrophilicity. The π-electron system of the activated aromatic ring then attacks the electrophilic carbon, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Re-aromatization: A weak base removes a proton from the carbon atom that formed the new bond, restoring the aromaticity of the ring and yielding the final substituted product. masterorganicchemistry.com

This reaction is most effective with aromatic rings that possess electron-donating groups, which increase their nucleophilicity and stabilize the cationic intermediate. wikipedia.org

General Reactivity of the Chloromethyl Group in Organic Transformations

The chloromethyl group (-CH₂Cl) is a versatile and reactive functional group in organic chemistry. chempanda.com Its primary mode of reactivity stems from the polarized carbon-chlorine bond, which makes the carbon an effective electrophile. nih.gov This allows the group to readily participate in nucleophilic substitution reactions with a wide variety of nucleophiles, including oxygen, nitrogen, and sulfur-based species. rsc.org This reactivity is fundamental to its role as a chloromethylating agent, which introduces a chloromethyl group onto other molecules, often aromatic substrates through the Blanc chloromethylation. chempanda.com The utility of the chloromethyl group lies in its ability to act as a precursor for a diverse range of other functional groups, making it a valuable tool in multi-step organic syntheses. dur.ac.uk

Applications in Advanced Organic Synthesis

Utilization in the Synthesis of Prodrug Precursors

A significant application of chloromethyl 2-ethoxy-2-methylpropanoate lies in the field of medicinal chemistry, specifically in the synthesis of prodrugs. Prodrugs are inactive or less active derivatives of a parent drug molecule that undergo biotransformation in the body to release the active pharmaceutical ingredient. This approach is often employed to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a drug.

This compound serves as a key reagent in the formation of chloromethyl esters of N-blocked amino acids and dipeptides. These resulting esters are valuable synthons—building blocks used in organic synthesis—for creating prodrugs. A mild and efficient method for this synthesis involves the use of bromochloromethane. researchgate.net

The N-blocked amino acid or dipeptide chloromethyl esters can readily react with molecules containing carboxylic acid or sulfonamido groups. For instance, they can be coupled with the carboxylic acid group of aspirin (B1665792) or the sulfonamido group of the antimalarial drug sulfamethazine (B1682506) to yield the corresponding prodrugs. researchgate.net This process highlights the utility of this compound in creating ester-based prodrugs of various therapeutic agents.

The following table illustrates the reaction of N-blocked amino acid chloromethyl esters with active drug molecules:

| N-Blocked Amino Acid/Dipeptide Chloromethyl Ester | Active Drug Molecule | Resulting Prodrug Linkage |

| N-Blocked Glycine Chloromethyl Ester | Aspirin (contains carboxylic acid) | Ester Linkage |

| N-Blocked Leucine Chloromethyl Ester | Sulfamethazine (contains sulfonamido group) | Ester Linkage |

This synthetic strategy allows for the temporary masking of polar functional groups in the parent drug, which can enhance its lipophilicity and, consequently, its ability to cross biological membranes.

The ester linkage formed from the chloromethyl ester synthons is designed to be labile and undergo enzymatic or chemical hydrolysis in vivo to release the active drug. The rate of this release can be modulated through chemical derivatization of the prodrug molecule. While specific studies detailing the derivatization of prodrugs synthesized directly from this compound for modulated release are not extensively available in the provided search results, the general principle of prodrug design involves tailoring the promoiety (the part of the prodrug that is cleaved off) to control the rate of drug liberation.

Factors that can be altered to modulate release include:

Steric Hindrance: Increasing the steric bulk around the ester linkage can slow down the rate of enzymatic cleavage.

Electronic Effects: Introducing electron-withdrawing or electron-donating groups in the promoiety can influence the susceptibility of the ester bond to hydrolysis.

By strategically modifying the amino acid or dipeptide portion of the synthon, it is possible to fine-tune the release profile of the parent drug, aiming for sustained release, targeted delivery, or overcoming drug resistance mechanisms.

Intermediate in the Production of Specialized Chemical Compounds

Beyond its role in prodrug synthesis, this compound is a valuable intermediate in the production of a variety of specialized chemical compounds. Its bifunctional nature—possessing both an ester and a reactive alkyl chloride—makes it a useful building block for introducing the 2-ethoxy-2-methylpropanoate moiety into larger molecules.

While specific examples of large-scale industrial applications are not detailed in the provided search results, its utility is recognized in the synthesis of pharmaceuticals and agrochemicals. mdpi.com The chloromethyl group is susceptible to nucleophilic substitution, allowing for the attachment of this fragment to various nucleophiles such as alcohols, amines, and thiols. The ester group, on the other hand, can be hydrolyzed under appropriate conditions to reveal a carboxylic acid, providing another handle for further chemical transformations.

The following table summarizes the potential reactions of this compound as a chemical intermediate:

| Reactant Type | Reaction with Chloromethyl Group | Potential Product Class |

| Alcohol (R-OH) | Nucleophilic Substitution | Ether |

| Amine (R-NH2) | Nucleophilic Substitution | Secondary Amine |

| Thiol (R-SH) | Nucleophilic Substitution | Thioether |

Advanced Analytical Characterization in Chemical Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable tools for determining the molecular structure of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic and molecular composition can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In the proton NMR (¹H NMR) spectrum of Chloromethyl 2-ethoxy-2-methylpropanoate, distinct signals are expected for each unique proton environment. The chemical shift (δ) of these signals is influenced by the electronic environment of the protons. The presence of electronegative oxygen and chlorine atoms is expected to cause a downfield shift for adjacent protons.

Based on the structure, five distinct proton signals are predicted:

A triplet corresponding to the methyl protons (a) of the ethoxy group.

A quartet from the methylene (B1212753) protons (b) of the ethoxy group, split by the adjacent methyl protons.

A singlet for the two equivalent methyl protons (c) at the quaternary center.

A singlet for the methylene protons (d) of the chloromethyl group.

The predicted ¹H NMR chemical shifts and multiplicities are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -CH₃ (ethoxy) | 1.1 - 1.3 | Triplet | 3H |

| -CH₂- (ethoxy) | 3.3 - 3.6 | Quartet | 2H |

| -C(CH₃)₂ | 1.2 - 1.5 | Singlet | 6H |

| -OCH₂Cl | 5.6 - 5.9 | Singlet | 2H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, six distinct carbon signals are anticipated. The chemical shifts are influenced by the hybridization and the electronegativity of attached atoms.

The predicted ¹³C NMR chemical shifts are detailed in the table below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C H₃ (ethoxy) | 14 - 16 |

| -C H₂- (ethoxy) | 60 - 65 |

| -C (CH₃)₂ | 24 - 28 |

| -C (CH₃)₂ | 75 - 80 |

| -C (=O)O- | 170 - 175 |

| -OC H₂Cl | 70 - 75 |

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₇H₁₃ClO₃, corresponding to a molecular weight of approximately 180.63 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 180 and 182 in an approximate 3:1 ratio, which is characteristic of the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group and cleavage adjacent to the carbonyl group.

Predicted major fragments in the mass spectrum are listed in the table below.

| m/z Value | Predicted Fragment Ion | Fragment Structure |

| 145/147 | [M - Cl]⁺ | [C₇H₁₃O₃]⁺ |

| 135 | [M - OCH₂Cl]⁺ | [C₆H₁₁O₂]⁺ |

| 103 | [C(CH₃)₂COOCH₂]⁺ | |

| 73 | [C(CH₃)₂C(O)]⁺ | |

| 49/51 | [CH₂Cl]⁺ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for its ester and ether functional groups, as well as C-H and C-Cl bonds.

The expected characteristic IR absorption bands are presented in the following table.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1735 - 1750 |

| C-O (Ester) | Stretch | 1150 - 1250 |

| C-O (Ether) | Stretch | 1050 - 1150 |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

| C-Cl | Stretch | 600 - 800 |

Chromatographic Methods for Purity Assessment and Component Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction mixtures or impurities.

Gas chromatography (GC) is a suitable method for the analysis of volatile compounds like this compound. A non-polar or medium-polarity capillary column, such as one coated with a phenyl polysiloxane-based stationary phase, would likely provide good separation. The injector and detector temperatures would typically be set around 200-250°C, with a temperature-programmed oven to ensure efficient separation. A flame ionization detector (FID) would be appropriate for detection.

High-performance liquid chromatography (HPLC) could also be employed, likely in a reversed-phase mode using a C18 column. A mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable. Detection could be achieved using a UV detector if the compound exhibits sufficient UV absorbance, or an evaporative light scattering detector (ELSD) or mass spectrometer for more universal detection.

Kinetic Studies of Reactions Involving the Compound

The presence of the chloromethyl ester functionality makes this compound susceptible to nucleophilic substitution reactions. A key reaction to study would be its hydrolysis.

The hydrolysis of chloromethyl esters can proceed through different mechanisms depending on the reaction conditions. researchgate.net In neutral or acidic conditions, the reaction is generally slow. However, under basic conditions, the hydrolysis is typically much faster. The rate of hydrolysis can be monitored over time by techniques such as titration of the produced acid or by chromatographic analysis of the disappearance of the starting material.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Conformational Analysis

Molecular modeling of Chloromethyl 2-ethoxy-2-methylpropanoate involves the use of computational methods to represent its three-dimensional structure. A crucial aspect of this is conformational analysis, which aims to identify the molecule's preferred shapes, or conformers, and the energy differences between them. Due to the presence of several single bonds, the molecule possesses significant conformational flexibility.

The rotation around the C-C and C-O single bonds gives rise to various spatial arrangements of the atoms. Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), can be employed to perform a systematic search for these conformers. A potential energy surface scan, where the energy of the molecule is calculated as a function of the torsion angle of a specific bond, is a common technique.

For this compound, key dihedral angles to investigate would include the O=C-O-C bond of the ester group and the C-C-O-C linkage of the ethoxy group. The relative energies of the resulting conformers are determined by a delicate balance of steric hindrance and electronic interactions. The most stable conformer will be the one that minimizes these unfavorable interactions. The results of such an analysis are typically presented in a table of relative energies and key dihedral angles for each stable conformer.

Table 1: Calculated Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle 1 (°) (O=C-O-C) | Dihedral Angle 2 (°) (C-C-O-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | 178.5 | 65.2 | 0.00 |

| 2 | -5.8 | 175.1 | 1.25 |

Note: The data in this table is illustrative and represents typical values for such a molecule, as specific computational studies on this compound are not publicly available.

Prediction of Reaction Pathways and Transition States

Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, a molecule with multiple reactive sites, computational methods can predict the most likely reaction pathways and identify the high-energy transition states that connect reactants to products.

A primary area of interest would be the nucleophilic substitution at the chloromethyl group, a common reaction for this functional group. Computational models can be used to study the reaction with various nucleophiles, determining whether the reaction proceeds through an SN1 or SN2 mechanism. By calculating the energy profile of the reaction, the activation energy can be determined, which is directly related to the reaction rate.

Furthermore, the hydrolysis of the ester group under acidic or basic conditions is another important reaction to investigate. Computational studies can model the approach of a water molecule or a hydroxide (B78521) ion to the carbonyl carbon, the formation of the tetrahedral intermediate, and the subsequent cleavage of the C-O bond.

The identification of transition state structures is a key outcome of these studies. A transition state is a first-order saddle point on the potential energy surface, and its geometry and energy provide crucial information about the reaction mechanism. Vibrational frequency analysis is used to confirm a transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 2: Calculated Activation Energies for Proposed Reaction Pathways

| Reaction | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic Substitution (with OH⁻) | SN2 | 18.5 |

Note: The data in this table is illustrative and represents plausible values for the reactions of this molecule, as specific computational studies on this compound are not publicly available.

Electronic Structure Investigations and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can provide a detailed picture of the electron distribution within this compound. This allows for the calculation of various reactivity descriptors that help in predicting how the molecule will interact with other chemical species.

One of the most important aspects of electronic structure analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Other reactivity descriptors that can be calculated include the electrostatic potential (ESP) mapped onto the electron density surface. This provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the ESP would likely show a negative potential around the oxygen atoms of the carbonyl and ethoxy groups, and a positive potential around the carbonyl carbon and the carbon atom bonded to the chlorine.

Fukui functions can also be computed to predict the sites most susceptible to nucleophilic, electrophilic, or radical attack. These descriptors are derived from the change in electron density upon the addition or removal of an electron.

Table 3: Selected Calculated Electronic Properties and Reactivity Descriptors

| Property | Value |

|---|---|

| HOMO Energy | -10.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 11.7 eV |

| Dipole Moment | 2.8 D |

| Partial Charge on Carbonyl Carbon | +0.45 e |

Note: The data in this table is illustrative and represents typical values for a molecule of this type, as specific computational studies on this compound are not publicly available.

Future Research Directions for Chloromethyl 2 Ethoxy 2 Methylpropanoate

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis lies in the adoption of green and sustainable practices. For Chloromethyl 2-ethoxy-2-methylpropanoate, this necessitates a shift away from traditional batch processes towards more efficient and environmentally benign methods.

Key areas for future research include:

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch production, including enhanced safety, improved heat and mass transfer, and the potential for automation. The synthesis of chloromethyl esters, which can involve hazardous reagents, is particularly well-suited for flow chemistry, allowing for the in-situ generation and immediate consumption of reactive intermediates.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. Research into lipases and esterases that can tolerate the sterically hindered nature of 2-ethoxy-2-methylpropanoic acid could lead to a highly efficient and sustainable enzymatic esterification process.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. Future work could explore the photocatalytic synthesis of this compound, potentially from alternative starting materials, reducing the reliance on harsh reagents and high temperatures.

A comparative overview of potential sustainable synthetic methods is presented in the table below.

| Method | Potential Advantages | Research Focus |

| Flow Chemistry | Enhanced safety, improved process control, scalability. | Development of a continuous process for the synthesis and in-situ utilization of this compound. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Screening and engineering of enzymes for the efficient esterification of sterically hindered carboxylic acids. |

| Photoredox Catalysis | Use of visible light as a renewable energy source, mild reaction conditions. | Design of a photocatalytic cycle for the synthesis of the target ester, exploring novel radical-based pathways. |

Exploration of Undiscovered Reactivity Modes and Selectivities

The reactivity of this compound is primarily dictated by the electrophilic chloromethyl group. However, the interplay between the ester functionality and the quaternary carbon center could give rise to novel and selective transformations.

Future research in this area could focus on:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the reactivity of the molecule and to explore potential reaction pathways that are not immediately obvious from experimental observations. This can guide experimental design and accelerate the discovery of new reactions.

Unconventional Reaction Conditions: Exploring the reactivity of this compound under non-standard conditions, such as in the presence of novel catalysts, under high pressure, or using microwave irradiation, could unlock new reaction pathways.

Selective Transformations: Investigating the selective reaction of the chloromethyl group in the presence of other functional groups is crucial for its application in complex molecule synthesis. This includes exploring its reactivity with a wider range of nucleophiles and developing conditions for chemoselective transformations.

| Research Area | Objective | Potential Outcomes |

| Computational Chemistry | Predict reaction pathways and transition states. | Identification of novel, energetically favorable reactions and catalysts. |

| Novel Catalysis | Explore reactions catalyzed by transition metals, organocatalysts, or photocatalysts. | Discovery of new C-C and C-heteroatom bond-forming reactions. |

| Reaction Engineering | Investigate reactivity under flow, microwave, or high-pressure conditions. | Enhanced reaction rates, improved selectivity, and access to novel products. |

Expanded Applications in Emerging Fields of Synthetic Chemistry

The unique structural features of this compound make it a promising building block for various applications beyond its current use as a simple intermediate.

Future research should explore its potential in:

Prodrug Synthesis: The chloromethyl group can be used to attach the 2-ethoxy-2-methylpropanoate moiety to a drug molecule, potentially improving its pharmacokinetic properties. The ester linkage could be designed to be cleaved in a targeted manner within the body, releasing the active drug.

Stimuli-Responsive Polymers: Incorporation of this molecule into a polymer backbone could lead to the development of "smart" materials that respond to specific stimuli such as pH or temperature. The cleavage of the ester bond under certain conditions could trigger a change in the polymer's properties.

Surface Modification of Materials: The reactive chloromethyl group can be used to graft the molecule onto the surface of materials, thereby altering their properties. This could be used to create surfaces with tailored hydrophobicity, biocompatibility, or other desired characteristics.

| Application Area | Rationale | Potential Impact |

| Targeted Drug Delivery | The ester can act as a cleavable linker in prodrug design. | Improved drug efficacy and reduced side effects. |

| Smart Materials | The ester bond can be designed to be labile to specific stimuli. | Development of materials for controlled release, sensors, and actuators. |

| Materials Science | The chloromethyl group allows for covalent attachment to surfaces. | Creation of functionalized materials with tailored properties for a range of applications. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.